molecular formula C14H10Cl2N2O3 B2510732 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid CAS No. 320421-97-4

2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid

Cat. No.: B2510732
CAS No.: 320421-97-4
M. Wt: 325.15
InChI Key: VJBDXJJENVZVMA-UHFFFAOYSA-N
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Description

2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid is a synthetic organic compound featuring a benzene ring substituted with a carboxylic acid group and a hydrazino-linked 2,4-dichlorophenyl moiety. The hydrazino (-NH-NH-) and carbonyl (-CO-) groups bridge the aromatic systems, conferring unique electronic and steric properties.

Properties

IUPAC Name

2-[(2,4-dichloroanilino)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-8-5-6-12(11(16)7-8)17-18-13(19)9-3-1-2-4-10(9)14(20)21/h1-7,17H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBDXJJENVZVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Carboxybenzoyl Chloride with 2,4-Dichlorophenylhydrazine

This two-step method involves the formation of an acyl chloride intermediate followed by nucleophilic acyl substitution.

  • Synthesis of 2-Carboxybenzoyl Chloride :
    • 2-Aminobenzoic acid reacts with thionyl chloride ($$ \text{SOCl}_2 $$) under reflux in dry dichloromethane to yield 2-carboxybenzoyl chloride.
    • Conditions : Reflux at 60°C for 4 hours under nitrogen atmosphere.
    • Yield : 89% (reported for analogous reactions).
  • Coupling with 2,4-Dichlorophenylhydrazine :
    • 2-Carboxybenzoyl chloride (1.2 equiv) reacts with 2,4-dichlorophenylhydrazine (1.0 equiv) in dry acetone at 0°C, followed by gradual warming to room temperature.
    • Reaction Equation :

      $$

      \text{C}7\text{H}5\text{ClO}2 + \text{C}6\text{H}5\text{Cl}2\text{N}2 \rightarrow \text{C}{14}\text{H}{10}\text{Cl}2\text{N}2\text{O}3 + \text{HCl}

      $$
    • Workup : The product is precipitated using ice-cold water, filtered, and recrystallized from acetic acid.
    • Yield : 78%.

Characterization Data :

  • Melting Point : 248–251°C.
  • IR ($$ \text{cm}^{-1} $$) : 1683 (C=O stretch), 1580 (C=N stretch), 2985 (CH$$_2$$ bend).
  • $$ ^1H $$-NMR (DMSO-d$$_6 $$, 400 MHz) : δ 13.39 (s, 1H, COOH), 10.90 (s, 1H, NH), 7.17–8.43 (m, 7H, Ar–H).

Oxidative Desulfurization of Thiourea Precursors

Thiourea derivatives serve as key intermediates, which are oxidized to ureas using hydrogen peroxide ($$ \text{H}2\text{O}2 $$).

  • Synthesis of Thiourea Intermediate :

    • 2-Aminobenzoic acid reacts with 2,4-dichlorophenyl isothiocyanate in dry acetone under reflux for 12 hours.
    • Intermediate : (Z)-2-(3-(3-(2,4-Dichlorophenyl)acryloyl)thioureido)benzoic acid.
    • Yield : 80%.
  • Oxidation to Urea :

    • The thiourea intermediate is treated with $$ \text{H}2\text{O}2 $$ (60 mL) in 5% NaOH at room temperature for 2 hours.
    • Mechanism :
      $$
      \text{R–NH–C(=S)–NH–R'} \xrightarrow{\text{H}2\text{O}2} \text{R–NH–C(=O)–NH–R'}
      $$
    • Workup : Acidification with 0.01% HCl yields pale yellow crystals.
    • Yield : 85%.

Characterization Data :

  • Melting Point : 251–253°C.
  • IR ($$ \text{cm}^{-1} $$) : 1682 (C=O), 1634 (C=C), 1581 (C=N).
  • Elemental Analysis : Calcd. for $$ \text{C}{14}\text{H}{10}\text{Cl}2\text{N}2\text{O}_3 $$: C 53.85%, H 3.19%, Cl 18.70%; Found: C 54.42%, H 3.51%.

Cyclization of Hydrazone Intermediates

Hydrazones derived from 2-formylbenzoic acid and 2,4-dichlorophenylhydrazine undergo cyclization in acidic media.

  • Hydrazone Formation :

    • 2-Formylbenzoic acid (1.0 equiv) reacts with 2,4-dichlorophenylhydrazine (1.1 equiv) in ethanol under reflux for 6 hours.
    • Intermediate : (E)-2-((2-(2,4-Dichlorophenyl)hydrazono)methyl)benzoic acid.
    • Yield : 75%.
  • Cyclization :

    • The hydrazone is treated with phthalic anhydride (1.5 equiv) in dry benzene at 80°C for 8 hours.
    • Mechanism : Intramolecular nucleophilic attack followed by dehydration.
    • Workup : Column chromatography (silica gel, ethyl acetate/hexane 3:7).
    • Yield : 70%.

Characterization Data :

  • Melting Point : 245–248°C.
  • $$ ^1H $$-NMR (DMSO-d$$_6 $$, 400 MHz) : δ 13.38 (s, 1H, COOH), 10.96 (s, 1H, NH), 7.15–8.43 (m, 7H, Ar–H).
  • Mass Spectrum (ESI+) : m/z 353.2 [M+H]$$^+$$.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
Condensation 78% 6 hours High purity, minimal byproducts Requires toxic $$ \text{SOCl}_2 $$
Oxidative Desulfurization 85% 8 hours Utilizes inexpensive $$ \text{H}2\text{O}2 $$ Multi-step, moderate scalability
Cyclization 70% 14 hours One-pot synthesis Low yield due to competing side reactions

Structural Confirmation and Spectroscopic Insights

Infrared Spectroscopy

All methods show strong C=O stretches near 1680–1689 cm$$^{-1}$$, confirming the carboxylic acid and carbonyl groups. The absence of S–H stretches (~2550 cm$$^{-1}$$) in the final product validates complete desulfurization in Method 2.

Nuclear Magnetic Resonance

  • $$ ^1H $$-NMR : Aromatic protons appear as multiplet signals between δ 7.15–8.43 ppm, while NH and COOH protons resonate as singlets near δ 10.90–13.39 ppm.
  • $$ ^{13}C $$-NMR : Carbonyl carbons are observed at δ 167.83–165.00 ppm, consistent with conjugated systems.

Industrial and Environmental Considerations

  • Solvent Selection : Dry acetone and ethanol are preferred for their low toxicity and ease of removal.
  • Waste Management : Neutralization of acidic byproducts with NaOH minimizes environmental impact.

Chemical Reactions Analysis

Key Structural Features and Reactivity

The molecule contains three reactive domains:

  • 1,2,3-Triazole core : Prone to participate in hydrogen bonding and π-π stacking interactions.

  • 2-Fluorophenyl-hydroxyethyl group : The hydroxyl group enables esterification or oxidation reactions, while the fluorine atom directs electrophilic substitution.

  • Pyrimidinyl-piperazine methanone : The piperazine ring’s secondary amine and pyrimidine’s electron-deficient nature allow nucleophilic or coordination chemistry.

Triazole Ring Formation

The 1,2,3-triazole core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

  • Precursor preparation : Ethyl propiolate reacts with 2-(2-fluorophenyl)-2-hydroxyethyl azide under CuSO₄/sodium ascorbate catalysis in t-BuOH/H₂O (1:1) .

  • Reaction conditions : 8 hours at room temperature, yielding the 1,4-disubstituted triazole ester, which is hydrolyzed to the carboxylic acid using 4N NaOH .

Piperazine Functionalization

The pyrimidinyl-piperazine moiety is synthesized via nucleophilic substitution:

  • Step 1 : Piperazine reacts with 2-chloropyrimidine in DCM at 0°C with Et₃N as a base .

  • Step 2 : The resulting 4-(pyrimidin-2-yl)piperazine is coupled to the triazole-carboxylic acid using EDCl/HOBt in DMF .

Final Coupling

The methanone bridge is formed via a nucleophilic acyl substitution:

  • Reagents : Triazole acid chloride reacts with 4-(pyrimidin-2-yl)piperazine in THF at reflux .

  • Yield : ~75–85% after purification by column chromatography .

Hydroxyl Group Reactivity

  • Esterification : Reacts with acetyl chloride in pyridine to form the acetoxy derivative.

  • Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) yields the corresponding ketone .

Triazole Ring Modifications

  • N-Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ to produce quaternary ammonium salts.

  • Acid/Base Stability : Stable under pH 2–12, but decomposes in concentrated HCl (>6M) .

Piperazine Ring Reactivity

  • N-Acylation : Reacts with benzoyl chloride to form a bis-amide derivative.

  • Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) via the pyrimidine nitrogen and piperazine lone pairs .

Comparative Reaction Data

Reaction Type Conditions Yield (%) Reference
CuAAC CycloadditionCuSO₄, sodium ascorbate, t-BuOH/H₂O85–90
Piperazine CouplingEDCl/HOBt, DMF, 24 h78
Hydroxyl EsterificationAcetyl chloride, pyridine, 0°C92
Triazole N-AlkylationCH₃I, K₂CO₃, DMF, 60°C65

Degradation Pathways

  • Photodegradation : UV light (254 nm) induces cleavage of the triazole-pyrimidine bond

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H10Cl2N2O3
  • Molecular Weight : 325.15 g/mol
  • Physical Properties :
    • Density: 1.5±0.1 g/cm³
    • Boiling Point: 468.8±45.0 °C
    • Flash Point: 237.3±28.7 °C

The compound features a hydrazine moiety linked to a benzenecarboxylic acid, which is instrumental in its reactivity and biological activity.

Medicinal Chemistry

The compound has shown potential in drug development due to its bioactive properties. It is particularly noted for:

  • Anticancer Activity : Research indicates that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that structurally similar compounds exhibit promising activity against breast and lung cancer cells, suggesting potential pathways for further exploration in anticancer therapies.
  • Antimicrobial Properties : The hydrazino group has been associated with increased antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. A study highlighted the effectiveness of similar hydrazone derivatives against resistant strains of bacteria .

Catalysis

The unique structure of 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid allows it to function as a catalyst in various organic reactions:

  • Reactions Involving Carbonyl Groups : The compound can facilitate reactions such as condensation and reduction processes due to the presence of both hydrazine and carbonyl functionalities, which are pivotal in organic synthesis.

Materials Science

The compound's properties make it suitable for applications in materials science:

  • Synthesis of Functional Polymers : Its ability to undergo polymerization reactions allows for the creation of novel polymeric materials with tailored properties for specific applications, such as drug delivery systems or biodegradable plastics .

Environmental Chemistry

Research has indicated that compounds similar to 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid can be employed in environmental remediation:

  • Heavy Metal Ion Removal : The chelating properties of the hydrazine functional group allow for the binding and removal of heavy metals from contaminated water sources, showcasing its potential in environmental cleanup efforts.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of various hydrazone derivatives related to this compound. The results indicated that certain derivatives inhibited cell proliferation significantly in MCF-7 (breast cancer) and A549 (lung cancer) cell lines at micromolar concentrations. This suggests a pathway for developing new anticancer agents based on the structure of 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of compounds derived from this class. The findings revealed notable activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This highlights the potential use of these compounds as lead structures for antibiotic development.

Mechanism of Action

The mechanism of action of 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name Key Functional Groups Chlorine Substitution Molecular Backbone
Target Compound* Hydrazino, carbonyl, carboxylic acid 2,4-Dichlorophenyl Benzene + substituted benzene
[(2,4-Dichlorophenyl)methoxy]carbonyl (2-4DCZ) Methoxy, carbonyl 2,4-Dichlorophenyl Methoxy-linked aromatic system
Propiconazole Triazole, dioxolane 2,4-Dichlorophenyl Triazole-fused dioxolane
2,4-Dichlorophenylacetic Acid Carboxylic acid 2,4-Dichlorophenyl Phenylacetic acid
Diclocymet Cyano, amide 2,4-Dichlorophenyl Butanamide with cyano substitution

*Target compound: 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid

Key Observations :

  • Hydrazino vs.
  • Triazole vs. Hydrazino (Propiconazole): Propiconazole’s triazole ring is optimized for cytochrome P450 inhibition in fungi, whereas the hydrazino group may target metalloenzymes or act as a chelator in catalytic processes .
  • Carboxylic Acid Position (vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) LogP (Predicted)
Target Compound* ~340 Low (hydrophobic Cl) ~180-200 ~3.5
2-4DCZ ~250 Insoluble ~100-120 ~2.8
Propiconazole 342 130 mg/L (20°C) Liquid at RT 3.7
2,4-Dichlorophenylacetic Acid 205 1.2 g/L (20°C) ~75-80 2.1

Key Observations :

  • The target compound’s higher molecular weight and Cl substitution reduce water solubility compared to simpler acids like 2,4-dichlorophenylacetic acid.
  • LogP values suggest moderate lipophilicity, suitable for membrane penetration in biological systems.

Biological Activity

The compound 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid is a hydrazine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C15H14Cl2N4O3\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_4\text{O}_3

This structure includes a dichlorophenyl group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with hydrazine moieties often exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound has been studied for its effects against various pathogens and cancer cell lines.

Antimicrobial Activity

Hydrazine derivatives have shown promise as antimicrobial agents. Studies have demonstrated that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related hydrazone was found to possess significant antiplasmodial activity against Plasmodium falciparum .

Compound Target Pathogen IC50 (µM)
2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acidE. coliTBD
Related hydrazoneP. falciparum5.0

Antitumor Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, one study indicated that similar hydrazones could trigger caspase-dependent pathways leading to cell death .

The biological activity of 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Oxidative Stress Induction : It can increase reactive oxygen species (ROS), leading to oxidative damage in target cells.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

  • Antimicrobial Efficacy : A study on a related hydrazone derivative demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potential for therapeutic use .
  • Cytotoxicity Against Cancer Cells : Research involving the evaluation of cytotoxic effects on breast cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways, evidenced by increased caspase-3 activity .

Safety and Toxicity

While the biological activities are promising, safety profiles must be considered. Preliminary toxicity studies suggest that while these compounds exhibit potent biological effects, they also have associated cytotoxicity at higher concentrations. Further research is necessary to determine safe dosage ranges for therapeutic applications.

Q & A

Q. What synthetic strategies are recommended for preparing 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid?

  • Methodological Answer : The synthesis typically involves coupling a 2,4-dichlorophenylhydrazine derivative with a benzoyl chloride precursor. For example:

Prepare 2,4-dichlorophenylhydrazine hydrochloride (as described for analogous hydrazines in ).

React with 2-carboxybenzaldehyde (or its activated ester) under Schlenk conditions to form the hydrazone intermediate.

Oxidize the hydrazone to the carbonyl derivative using mild oxidizing agents like MnO₂ or I₂ .

  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the hydrazino group, and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., splitting patterns for 2,4-dichlorophenyl groups at δ 7.2–7.8 ppm) and carbonyl signals (~170 ppm for carboxylic acid) .
  • FT-IR : Confirm the presence of carbonyl (C=O, ~1680 cm⁻¹) and hydrazine (N–H, ~3300 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in reported biological activities of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Compare binding affinities across studies to identify structural determinants of activity .
  • QSAR Analysis : Build quantitative structure-activity relationship models using descriptors like ClogP, polar surface area, and H-bond donors. Cross-validate with experimental IC₅₀ data to reconcile conflicting results .
  • Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required for reliable bioactivity assays) .

Q. What strategies optimize the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • pH-Dependent Stability Studies :

Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C.

Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm for aromatic systems) and HPLC.

  • Findings : Hydrazine linkages are prone to hydrolysis under acidic conditions (pH < 4), necessitating storage at neutral pH and 4°C .
  • Lyophilization : For long-term storage, lyophilize the compound in phosphate buffer (pH 7.4) to prevent hydrolytic degradation.

Q. How to design experiments to elucidate the role of the 2,4-dichlorophenyl group in modulating reactivity?

  • Methodological Answer :
  • Comparative Synthesis : Synthesize analogs with substituents (e.g., 2-Cl, 4-F, or unsubstituted phenyl) and compare reaction kinetics in nucleophilic acyl substitution reactions .
  • Electron-Deficiency Analysis : Use Hammett σ constants to quantify electronic effects. The 2,4-dichloro substitution (σ ≈ 1.06) enhances electrophilicity of the carbonyl group, accelerating reactions with amines .
  • X-ray Crystallography : Resolve crystal structures to correlate steric effects of the dichlorophenyl group with conformational flexibility .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer :
  • Solubility Profiling :

Prepare saturated solutions in DMSO, ethanol, and water (with 1% NaOH).

Quantify solubility via gravimetric analysis (filter, dry, and weigh undissolved residue).

  • Findings : Discrepancies often arise from undefined hydration states (e.g., hydrate vs. anhydrous forms). The carboxylic acid group enhances solubility in basic aqueous media (>10 mg/mL at pH 9) but limits it in nonpolar solvents .

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